(5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes bromine atoms and methoxy groups attached to a benzylidene imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting glycine or its derivatives with urea under acidic conditions.
Introduction of the bromobenzyl group: The imidazolidine-2,4-dione core is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzylidene group: The final step involves the condensation of the intermediate product with 5-bromo-2,4-dimethoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
- Explored for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in drug development, particularly for its antimicrobial and anticancer properties.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. In antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
(5E)-3-(4-chlorobenzyl)-5-(5-chloro-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with chlorine atoms instead of bromine.
(5E)-3-(4-methylbenzyl)-5-(5-methyl-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with methyl groups instead of bromine.
Uniqueness:
- The presence of bromine atoms in (5E)-3-(4-bromobenzyl)-5-(5-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione imparts unique reactivity and biological activity compared to its chlorine and methyl analogs.
- The methoxy groups enhance its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C19H16Br2N2O4 |
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Molecular Weight |
496.1 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16Br2N2O4/c1-26-16-9-17(27-2)14(21)7-12(16)8-15-18(24)23(19(25)22-15)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |
InChI Key |
JJIQCZGNPYZKKJ-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OC |
Origin of Product |
United States |
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